5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-7(2,11-3)6-9-5(4-8)12-10-6/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJDCSHBFYPUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted oxadiazole derivatives.
Oxidation Reactions: Oxidized oxadiazole derivatives.
Reduction Reactions: Reduced heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is in the field of medicinal chemistry. The compound has been studied for its potential as an inhibitor of certain proteins involved in cancer progression.
Case Study: USP1 Inhibition
A recent patent (WO2020132269A1) describes the use of compounds like this compound to inhibit the USP1 protein. USP1 is known to play a role in DNA repair and cell proliferation, making it a target for cancer therapies. The inhibition of this protein could lead to enhanced efficacy of existing chemotherapeutic agents, providing a new avenue for cancer treatment .
Agrochemicals
Another significant application of this compound is in the development of agrochemicals. Its structural properties allow it to act as a herbicide or pesticide.
Case Study: Herbicidal Activity
Research indicates that derivatives of oxadiazoles exhibit herbicidal properties. The chloromethyl group enhances the compound's reactivity, allowing it to interact with biological pathways in plants. This interaction can disrupt normal growth processes, making it effective as a herbicide .
Materials Science
This compound has also found applications in materials science, particularly in the synthesis of polymers and coatings.
Case Study: Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of novel polymeric materials. Its oxadiazole ring contributes to thermal stability and chemical resistance in polymer matrices. These properties are crucial for applications in coatings and adhesives where durability is required .
Synthetic Intermediate
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules.
Table: Synthetic Pathways Involving this compound
| Reaction Type | Product Type | Conditions |
|---|---|---|
| Nucleophilic Substitution | Various derivatives | Base catalysis |
| Cyclization | Heterocycles | Heat under inert atmosphere |
| Coupling Reaction | Biologically active compounds | Catalytic conditions |
This versatility allows chemists to create a wide range of compounds tailored for specific applications.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally similar 1,2,4-oxadiazoles:
Biological Activity
5-(Chloromethyl)-3-(2-methoxypropan-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, antimicrobial effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 175.63 g/mol
This compound features a chloromethyl group and a methoxypropan-2-yl substituent which contribute to its biological activity.
Case Studies
-
Antitumor Efficacy : A study demonstrated that various 1,3,4-oxadiazole derivatives showed promising activity against different cancer cell lines. For instance, compounds similar in structure to this compound displayed IC values ranging from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines .
Compound Cell Line IC (µM) Compound A PC-3 (Prostate) 0.67 Compound B HCT-116 (Colon) 0.80 Compound C ACHN (Renal) 0.87 - Mechanism of Action : The mechanism-based approach for oxadiazoles suggests that they may induce apoptosis in cancer cells through various pathways including inhibition of key growth factors such as EGFR and Src .
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. A related compound exhibited activity against Mycobacterium tuberculosis, indicating that structural modifications could enhance efficacy against resistant strains .
Study Findings
A study focused on the metabolic stability and bioavailability of oxadiazole derivatives found that compounds similar to this compound had favorable pharmacokinetic profiles with significant antibacterial activity .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, oxadiazoles have been explored for their anti-inflammatory and analgesic properties. Some derivatives have shown potential in inhibiting inflammatory cytokines which could be beneficial in treating chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
